molecular formula C11H13BrFNSi B6608699 4-bromo-2-fluoro-6-[2-(trimethylsilyl)ethynyl]aniline CAS No. 1589005-95-7

4-bromo-2-fluoro-6-[2-(trimethylsilyl)ethynyl]aniline

Cat. No.: B6608699
CAS No.: 1589005-95-7
M. Wt: 286.21 g/mol
InChI Key: UZPZJWUCTNQNGM-UHFFFAOYSA-N
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Description

4-bromo-2-fluoro-6-[2-(trimethylsilyl)ethynyl]aniline is an organic compound with the molecular formula C11H13BrFNSi It is a derivative of aniline, featuring bromine, fluorine, and a trimethylsilyl-ethynyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-fluoro-6-[2-(trimethylsilyl)ethynyl]aniline typically involves multiple steps. One common method includes the following steps:

    Bromination: Starting with aniline, bromination is carried out to introduce the bromine atom at the desired position on the benzene ring.

    Trimethylsilyl-Ethynylation: The final step involves the addition of the trimethylsilyl-ethynyl group.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, would be essential to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-fluoro-6-[2-(trimethylsilyl)ethynyl]aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted aromatic compounds, while substitution reactions can introduce different functional groups onto the benzene ring.

Scientific Research Applications

4-bromo-2-fluoro-6-[2-(trimethylsilyl)ethynyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-2-fluoro-6-[2-(trimethylsilyl)ethynyl]aniline depends on its specific application

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-fluoro-6-[2-(trimethylsilyl)ethynyl]aniline is unique due to the presence of the trimethylsilyl-ethynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable building block in organic synthesis and a versatile compound for various research applications .

Properties

IUPAC Name

4-bromo-2-fluoro-6-(2-trimethylsilylethynyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNSi/c1-15(2,3)5-4-8-6-9(12)7-10(13)11(8)14/h6-7H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPZJWUCTNQNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C(C(=CC(=C1)Br)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNSi
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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